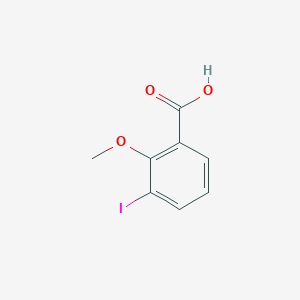

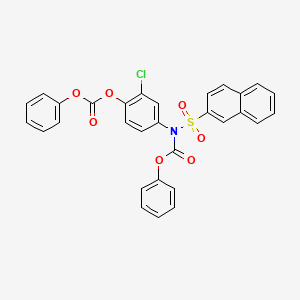

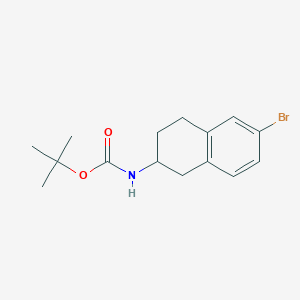

![molecular formula C13H19NO B2481922 cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2309214-02-4](/img/structure/B2481922.png)

cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobutyl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.301. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-azabicyclo[2.1.1]hexanes

An efficient synthesis of the 2-azabicyclo[2.1.1]hexane ring system starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride demonstrates the utility of cyclobutyl compounds in generating complex bicyclic structures. The key step involves a stereoselective electrophilic addition, followed by a ring closure to afford the 2-azabicyclohexane compound with a satisfying overall yield. This method showcases the potential for creating amino derivatives functionalized on the carbon ring, further derivatized to hydroxy and carboxylic derivatives (Lescop, Mevellec, & Huet, 2001).

Double [4+3]-cycloadditions

Exploration of the reactivity of various 2-oxyallyl cations toward difuryl derivatives demonstrates that specific conditions can convert these compounds into meso-1,1'-methylenedi[(1R,1'S,5S,5'R)- and other complex structures without requiring harsh solvents. This investigation into double [4+3]-cycloadditions unveils the potential of cyclobutyl derivatives in facilitating regio- and stereoselective synthesis, offering a path to novel bicyclic and tricyclic compounds (Meilert et al., 2003).

Conformationally Restricted Pipecolic Acid Analogues

The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, highlights the cyclobutyl's role in producing bioactive molecules. The synthetic approach is notable for its efficiency and the yield of the title compounds, showcasing the cyclobutyl moiety's contribution to medicinal chemistry and drug discovery (Radchenko et al., 2009).

N-acyl Compounds for Heterocyclic Synthesis

The utilization of N-acyl compounds for synthesizing tricyclic and bridged heterocyclic compounds demonstrates the cyclobutyl ring's utility in complex organic transformations. This research presents a method for preparing a range of heterocyclic structures, including azabicyclo[3,2,1]octan-4,8-dione derivatives, highlighting the cyclobutyl compound's versatility in synthetic organic chemistry (Waly & el-Ablack, 2015).

Mécanisme D'action

Target of Action

The compound’s primary target is the family of tropane alkaloids . Tropane alkaloids are a class of alkaloids and secondary metabolites that contain a tropane ring in their chemical structure .

Mode of Action

The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This interaction leads to a wide array of interesting biological activities .

Biochemical Pathways

The affected pathways are those involved in the synthesis of tropane alkaloids . The downstream effects of these pathways are diverse and contribute to the compound’s biological activities .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with tropane alkaloids . These effects are diverse due to the wide array of biological activities displayed by tropane alkaloids .

Propriétés

IUPAC Name |

cyclobutyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-7-11-5-6-12(8-9)14(11)13(15)10-3-2-4-10/h10-12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROJDWXBHBMCHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCC(C1)N2C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

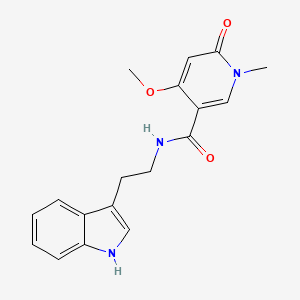

![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)

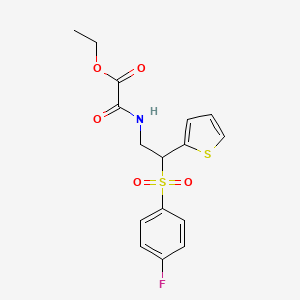

![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)

![N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2481849.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)

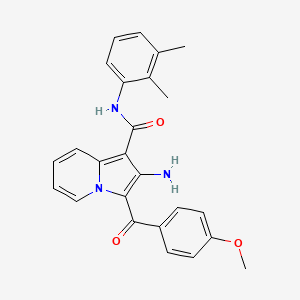

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)